Isoindoline, 2-(3-morpholinopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindoline, 2-(3-morpholinopropyl)- is a heterocyclic organic compound that features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is a derivative of isoindoline, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindoline, 2-(3-morpholinopropyl)- typically involves the reaction of isoindoline with 3-chloropropylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Isoindoline, 2-(3-morpholinopropyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoindoline, 2-(3-morpholinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used
Scientific Research Applications
Isoindoline, 2-(3-morpholinopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases.
Industry: The compound is used in the production of dyes, pigments, and polymer additives .
Mechanism of Action
The mechanism of action of Isoindoline, 2-(3-morpholinopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to allosteric sites, leading to changes in receptor conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar biological activities.
Indole: Another heterocyclic compound with a benzene ring fused to a five-membered nitrogen-containing ring.
Indoline: Similar to isoindoline but with the nitrogen atom in a different position.
Uniqueness
Isoindoline, 2-(3-morpholinopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinopropyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
3189-38-6 |
---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-[3-(1,3-dihydroisoindol-2-yl)propyl]morpholine |
InChI |
InChI=1S/C15H22N2O/c1-2-5-15-13-17(12-14(15)4-1)7-3-6-16-8-10-18-11-9-16/h1-2,4-5H,3,6-13H2 |
InChI Key |
USNNBKXIDYBFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.